NQO1 substrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NAD(P)H:醌氧化还原酶 1 (NQO1) 底物是与 NQO1 酶相互作用的化合物,NQO1 是一种黄素蛋白,参与醌类化合物被还原为氢醌的双电子还原反应。 该酶在细胞防御氧化应激中起着至关重要的作用,通过阻止活性氧 (ROS) 的形成并保持内源性抗氧化剂的还原状态 .

准备方法

合成路线和反应条件

NQO1 底物的合成通常涉及醌衍生物的制备。 例如,β-拉帕醌和脱氧尼波醌是通过包括氧化、还原和环化过程的多步有机反应合成的 . 反应条件通常涉及使用强氧化剂,如高锰酸钾,和还原剂,如硼氢化钠 .

工业生产方法

NQO1 底物的工业生产可能涉及大规模有机合成技术,包括间歇式和连续流式工艺。 这些方法确保高效生产适用于制药应用的高纯度化合物 .

化学反应分析

Enzymatic Reaction Mechanisms

NQO1 operates via a ping-pong kinetic mechanism:

-

Coenzyme binding : NAD(P)H binds to the FAD-containing active site, reducing FAD to FADH₂

-

Substrate reduction : FADH₂ transfers two electrons to quinone substrates through direct hydride transfer

-

Product release : Hydroquinone products dissociate followed by oxidized NAD(P)⁺ release

This mechanism prevents semiquinone radical formation, minimizing reactive oxygen species (ROS) generation . The enzyme achieves catalytic rates up to 3,000 min⁻¹ for optimal substrates like deoxynyboquinone .

Substrate Specificity and Reaction Types

NQO1 demonstrates broad substrate promiscuity across four reaction classes:

Key structural determinants for substrate recognition :

Table 1: Clinically Relevant NQO1 Substrates

| Compound | Structure Class | kcat (min⁻¹) | Km (μM) | Therapeutic Application |

|---|---|---|---|---|

| β-Lapachone | Ortho-naphthoquinone | 2,850 | 4.2 | Pancreatic cancer (Phase II) |

| Deoxynyboquinone | Aminonaphthoquinone | 3,120 | 2.8 | Broad spectrum antitumor |

| Streptonigrin | Benzoquinolinedione | 980 | 15.6 | Antibiotic/antineoplastic |

| EO9 | Indolequinone | 1,240 | 8.9 | Bladder cancer (discontinued) |

| RH1 | Diaziridinylbenzoquinone | 2,100 | 6.3 | DNA crosslinking agent |

Data compiled from enzymatic assays using recombinant human NQO1

Catalytic Cycle Dynamics

The enzyme's dimeric structure enables complex reaction dynamics:

-

Two-electron substrates : Independent activity per monomer (kcat ~3,000 min⁻¹)

-

Four-electron substrates : Cooperative dimer requirement (kcat ~500 min⁻¹)

-

Redox cycling prevention : Maintains FADH₂/FAD ratio >0.8 under physiological NADH levels

Stoichiometric analysis reveals 1:1 NADH consumption per two-electron transfer, with four-electron reductions requiring two NADH molecules .

Table 2: NQO1-Activated Molecular Probes

Probes utilize NQO1-specific quinone triggers for cancer-selective activation

Kinetic Parameters Across Species

Comparative studies show conserved catalytic efficiency:

| Species | kcat (β-Lapachone) | Km (NADH) | Specific Activity |

|---|---|---|---|

| Human | 2,850 ± 120 min⁻¹ | 18.2 ± 2.1 μM | 48.2 U/mg |

| Rat | 2,910 ± 135 min⁻¹ | 19.8 ± 1.9 μM | 47.6 U/mg |

| Mouse | 2,780 ± 110 min⁻¹ | 21.4 ± 2.3 μM | 45.9 U/mg |

Conserved catalytic residues (Tyr128, His161) maintain cross-species functionality

This comprehensive analysis demonstrates NQO1's central role in quinone metabolism through precisely regulated redox reactions. The enzyme's unique ability to prevent redox cycling while maintaining metabolic flux positions it as both a therapeutic target and diagnostic marker in oxidative stress-related pathologies .

科学研究应用

Key Functions of NQO1:

- Antioxidant Defense : NQO1 reduces oxidative stress by converting harmful quinones into less toxic hydroquinones, thus preserving cellular integrity.

- Regulation of Cellular Metabolism : Through its interaction with various metabolic pathways, NQO1 influences glucose metabolism and insulin sensitivity, which are critical in conditions like obesity and diabetes .

- Cancer Therapeutics : NQO1 is exploited for its ability to activate prodrugs selectively in cancer cells, leading to increased cytotoxicity while sparing normal tissues .

Deoxynyboquinone

Deoxynyboquinone has been identified as a potent NQO1 substrate with significant antitumor activity. It exhibits a higher catalytic efficiency compared to other quinones such as β-lapachone. In vitro studies demonstrated that deoxynyboquinone is reduced by NQO1 approximately 13-fold more efficiently than β-lapachone, suggesting its potential as a targeted therapeutic agent in cancer treatment .

Quinone-Based Fluorescent Probes

Recent advancements have led to the development of near-infrared fluorescent probes that are activated by NQO1. These probes allow for real-time imaging of NQO1 activity in live cells, facilitating the differentiation between cancerous and normal tissues. For instance, the trimethyl lock quinone propionic acid has been utilized as a trigger group in these probes, enhancing their specificity and effectiveness for bioimaging applications .

Dunnione

Dunnione has shown promise in modulating the NADPH:NADP+ ratio through its action on NQO1, thereby protecting against acute pancreatitis induced by oxidative stress. This study highlights the potential of targeting NQO1 for therapeutic strategies aimed at reducing oxidative damage in various metabolic conditions .

Data Table: Comparative Efficacy of NQO1 Substrates

| Substrate | Catalytic Efficiency | Targeted Cancer Types | Mechanism of Action |

|---|---|---|---|

| Deoxynyboquinone | 13-fold greater than β-lapachone | Non-small cell lung cancer (A549) | Induces ROS production via futile cycling |

| β-Lapachone | Baseline | Various cancers | Bioactivation leading to cytotoxicity |

| Quinone propionic acid | High | Cancer imaging | Fluorescence activation upon enzymatic cleavage |

| Dunnione | Moderate | Pancreatic injury | Modulates NADPH levels to reduce oxidative stress |

作用机制

NQO1 底物的作用机制涉及它们被 NQO1 酶还原形成氢醌。此过程产生 ROS,这会导致氧化应激并导致癌细胞死亡。 分子靶标包括 NQO1 酶本身以及受 ROS 水平升高影响的各种细胞成分 .

相似化合物的比较

类似化合物

丝裂霉素C: 一种基于醌的化学治疗剂,通过 NQO1 发生生物还原.

RH1: 另一种具有类似氧化还原性质的醌衍生物.

E09 (Apaziquone): 一种用于癌症治疗的合成醌.

β-拉帕醌: 一种具有强大抗肿瘤活性的知名 NQO1 底物.

独特性

NQO1 底物因其被 NQO1 酶选择性激活而独一无二,NQO1 酶通常在癌细胞中过表达。 这种选择性允许靶向癌症治疗,对正常细胞的影响最小 .

生物活性

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme involved in the detoxification of quinones and other electrophilic compounds. It plays a significant role in cellular protection against oxidative stress and is implicated in various biological processes, including cancer therapy. This article explores the biological activity of NQO1 substrates, highlighting their mechanisms, efficacy, and potential therapeutic applications.

Overview of NQO1 Function

NQO1 catalyzes the two-electron reduction of quinones to hydroquinones using flavin adenine dinucleotide (FAD) as a cofactor. This process prevents the formation of harmful semiquinone radicals, thereby reducing oxidative stress in cells. The enzyme is primarily located in the cytosol and exists as a homodimer, with each monomer binding one molecule of FAD .

NQO1 operates through a "ping-pong" kinetic mechanism, where the reduced form of nicotinamide adenine dinucleotide (NADH or NADPH) binds to the enzyme, reducing FAD to FADH2. The oxidized form of the cofactor is then released before substrate binding occurs . This mechanism allows NQO1 to efficiently reduce a variety of substrates, including:

- Quinones

- Quinone-imines

- Glutathionyl-substituted compounds

- Azo and nitro compounds

The enzyme's ability to catalyze both two-electron and four-electron reductions enhances its protective role against reactive oxygen species (ROS) .

Biological Activity of NQO1 Substrates

The biological activity of NQO1 substrates can be categorized based on their therapeutic potential, particularly in oncology. Several substrates have been identified that exhibit significant antitumor activity through mechanisms involving redox cycling and ROS generation.

Key Substrates and Their Activities

Case Study 1: Deoxynyboquinone

A study demonstrated that deoxynyboquinone exhibits potent antitumor activity by inducing extensive ROS generation through NQO1-mediated redox cycling. In vitro tests showed that this compound killed cancer cells at significantly lower concentrations compared to β-lapachone. The lethality was shown to be dependent on NQO1 expression; cells lacking NQO1 were unaffected by deoxynyboquinone treatment .

Case Study 2: β-lapachone

Research has indicated that β-lapachone targets NQO1 to induce programmed necrosis in solid tumors. It has been effective against various types of cancer, including pancreatic and lung cancers. However, its efficacy is often limited by its pharmacokinetics and potential toxicity in normal tissues .

Implications for Cancer Therapy

The ability of NQO1 substrates to selectively target cancer cells while sparing normal cells presents a promising avenue for developing new anticancer therapies. The redox cycling induced by these compounds leads to elevated levels of ROS, which can cause DNA damage and cell death specifically in tumor cells expressing high levels of NQO1.

Future Directions

Further research is needed to explore the full therapeutic potential of NQO1 substrates. Investigations into novel compounds that can enhance the selectivity and efficacy of NQO1-targeted therapies are essential. Additionally, understanding the regulatory mechanisms governing NQO1 expression could lead to strategies that manipulate its activity for improved therapeutic outcomes.

属性

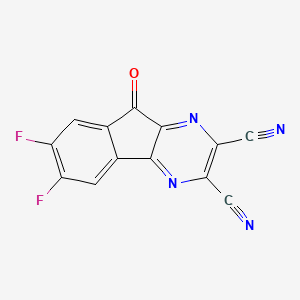

IUPAC Name |

6,7-difluoro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F2N4O/c14-7-1-5-6(2-8(7)15)13(20)12-11(5)18-9(3-16)10(4-17)19-12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUSGRHVYDQLHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C(=O)C3=NC(=C(N=C23)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。